molecular formula C13H19Cl2N3O2S B4446384 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide

2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide

Cat. No. B4446384
M. Wt: 352.3 g/mol
InChI Key: HPSPDYQSHWGEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide, also known as DCEB, is a sulfonamide derivative that has been extensively studied for its potential as a therapeutic agent. DCEB has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In

Mechanism of Action

The exact mechanism of action of 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide is not fully understood. However, it has been suggested that 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide exerts its antitumor activity by inhibiting the activity of heat shock protein 90 (Hsp90), a molecular chaperone that is essential for the stability and function of a number of oncogenic proteins. 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been shown to possess a number of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activity, 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been found to possess antioxidant activity by scavenging free radicals. 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been shown to possess cardioprotective activity by reducing oxidative stress and inflammation in the heart.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, there are also some limitations to using 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide in lab experiments. It has been shown to be relatively unstable in aqueous solutions, which may limit its use in certain experiments. In addition, 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been found to be toxic to some normal cells at high concentrations, which may limit its use in some applications.

Future Directions

There are a number of future directions for research on 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide. One area of interest is the development of 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide analogs with improved stability and potency. Another area of interest is the use of 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide in combination with other therapeutic agents to enhance its antitumor activity. Furthermore, the use of 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide as a potential antimicrobial agent warrants further investigation. Finally, the potential cardioprotective effects of 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide suggest that it may have therapeutic potential for the treatment of cardiovascular disease.

Scientific Research Applications

2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been studied extensively for its potential as a therapeutic agent. It has been shown to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been shown to possess antimicrobial activity against a number of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2N3O2S/c1-17-6-8-18(9-7-17)5-4-16-21(19,20)13-10-11(14)2-3-12(13)15/h2-3,10,16H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSPDYQSHWGEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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